N'-(4-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N'-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-fluorobenzaldehyde with 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the formation of the hydrazone derivative.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, is common in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorine atom in the benzylidene group can be oxidized to form a fluorine-containing carboxylic acid derivative.
Reduction: The nitro group in the pyrazole ring can be reduced to an amine.
Substitution: The methoxy group in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst or tin (II) chloride (SnCl2).
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Fluorinated carboxylic acids.
Reduction: Amines derived from the pyrazole ring.
Substitution: Derivatives with different substituents on the phenyl ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, N'-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties can be harnessed for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N'-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The fluorine atom in the benzylidene group enhances its binding affinity to certain receptors, while the methoxy group in the phenyl ring contributes to its overall biological activity. The pyrazole ring plays a crucial role in the compound's ability to modulate biological pathways.
Comparison with Similar Compounds
N-(4-Methoxybenzylidene)aniline: This compound shares a similar structure but lacks the fluorine atom, which affects its binding affinity and biological activity.
N,N'-Bis(4-fluorobenzylidene)-1,4-phenylenediamine: This compound has a similar fluorinated benzylidene group but differs in the core structure, leading to different chemical and biological properties.
Uniqueness: N'-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its ability to interact with multiple targets makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c1-25-15-8-4-13(5-9-15)16-10-17(22-21-16)18(24)23-20-11-12-2-6-14(19)7-3-12/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZTUSSGTJAWQH-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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